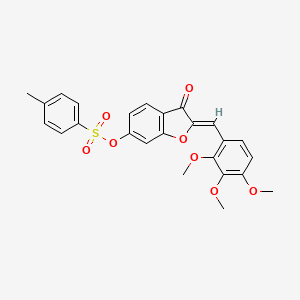![molecular formula C19H28N2O4 B2501175 Methyl 4-[4-(tert-butoxycarbonylamino)piperidin-1-yl]methylbenzoate CAS No. 653593-69-2](/img/structure/B2501175.png)
Methyl 4-[4-(tert-butoxycarbonylamino)piperidin-1-yl]methylbenzoate
Descripción general
Descripción
Methyl 4-[4-(tert-butoxycarbonylamino)piperidin-1-yl]methylbenzoate is a useful research compound. Its molecular formula is C19H28N2O4 and its molecular weight is 348.443. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Oxindole Synthesis
- Methyl 4-[4-(tert-butoxycarbonylamino)piperidin-1-yl]methylbenzoate is used in the synthesis of oxindoles via palladium-catalyzed C-H functionalization, demonstrating its utility in medicinal chemistry synthesis (Magano et al., 2014).
Synthesis of Ethyl 4-(1-(tert-butoxycarbonyl) Piperidin-4-ylmethoxy)-3-methoxy-benzoate
- This compound is crucial as an intermediate in the synthesis of Vandetanib, a medication used for certain types of cancer. The synthesis process was optimized for better yield and confirmed by NMR spectroscopy (Wei et al., 2010).
Antipsychotic Drug Development
- Research on conformationally constrained butyrophenones for potential antipsychotic drugs involves compounds related to this compound. These compounds exhibit affinity for dopamine and serotonin receptors (Raviña et al., 2000).
Piperidine Ring Studies
- The compound is also involved in studies focusing on the piperidine ring's structure and properties. For instance, the reaction forming tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate involves related compounds (Richter et al., 2009).
Anticancer Drug Synthesis
- It's used as an intermediate in synthesizing small molecule anticancer drugs. The synthesis process was established and optimized for high yield and confirmed through NMR (Zhang et al., 2018).
Novel Impurities Identification in Anti-Diabetic Drugs
- The related compounds were identified as impurities in Repaglinide, an anti-diabetic drug, underscoring its relevance in pharmaceutical quality control (Kancherla et al., 2018).
Metallation Studies
- Its analogs have been synthesized and studied for their reaction mechanisms, highlighting the compound's importance in understanding chemical reactions (Thornton & Jarman, 1990).
Acetyl-CoA Carboxylase Inhibitor Synthesis
- Novel piperazine derivatives, involving similar structures, have been synthesized and evaluated as ACC1/2 non-selective inhibitors, showing potential for therapeutic applications (Chonan et al., 2011).
Safety and Hazards
In case of inhalation, it is advised to remove the person to fresh air and keep them comfortable for breathing. If it comes in contact with skin or hair, all contaminated clothing should be immediately removed and the skin should be rinsed with water. If it gets in the eyes, they should be rinsed cautiously with water for several minutes. If swallowed, the mouth should be rinsed and a poison center or doctor should be contacted if the person feels unwell .
Propiedades
IUPAC Name |
methyl 4-[[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4/c1-19(2,3)25-18(23)20-16-9-11-21(12-10-16)13-14-5-7-15(8-6-14)17(22)24-4/h5-8,16H,9-13H2,1-4H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWRDHULBWMRPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC=C(C=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
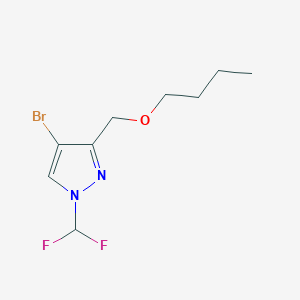
![N-(3-methoxypropyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2501094.png)
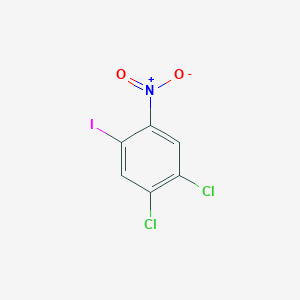
![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone](/img/structure/B2501096.png)
![5-[(4-fluorophenyl)methyl]-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2501097.png)
![4-[(E)-2-(2-fluorophenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2501100.png)
![N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide](/img/structure/B2501106.png)
![N-cyclopentyl-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}acetamide](/img/structure/B2501107.png)
![3-chloro-2-methyl-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide](/img/structure/B2501109.png)
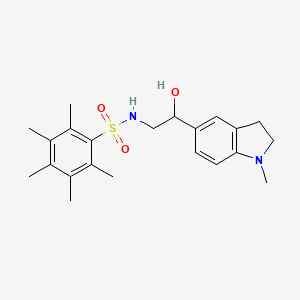
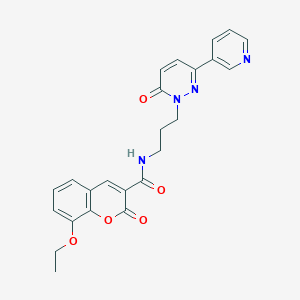
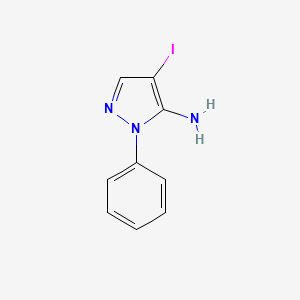
![2-(4-chlorophenyl)-3-(furan-2-yl)-5-(4-methoxyphenyl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B2501114.png)
